Hederacolchiside E

説明

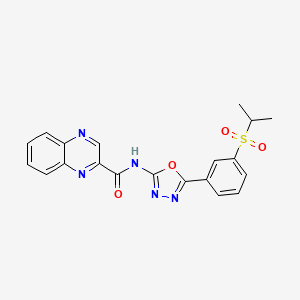

Hederacolchiside E (HCE) is a natural product isolated from the Chinese medicinal plant Hedera colchica. It is a triterpenoid saponin that has been found to possess a variety of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. HCE is a promising agent for the treatment of various diseases, and its potential therapeutic uses are currently being investigated.

科学的研究の応用

Neuroprotective and Cognitive Enhancing Effects

Cognition Enhancement and Neuroprotection Hederacolchiside E, derived from Pulsatilla koreana, has been shown to effectively reverse cognitive impairments induced by scopolamine in rats and enhance the viability of human neuroblastoma cells. It exhibits comparable effects to tacrine in improving memory and is as effective as catechin in protecting against amyloid-beta peptide toxicity, suggesting its potential in treating Alzheimer's disease (Han et al., 2007).

Memory Consolidation and Spatial Working Memory SK-PC-B70M, an oleanolic-glycoside saponin enriched fraction from Pulsatilla koreana containing this compound, has been found to improve memory consolidation and spatial working memory in rats affected by scopolamine. This substance helps in enhancing the response latencies in a passive avoidance task and reduces search errors in a spatial working memory task (Han et al., 2007).

Antioxidant Activity

Antioxidant Properties this compound, along with other saponins like alpha-hederin, hederasaponin-C, and hederacolchiside-F, has demonstrated substantial antioxidant properties. These saponins show strong total antioxidant activity, effectively inhibiting lipid peroxidation and exhibiting various antioxidant activities comparable to standard antioxidants like alpha-tocopherol and BHA (Gülçin et al., 2004).

Anticancer Activities

Antitumor Potential this compound and its derivatives have been synthesized and evaluated for their neuroprotective effects against oxidative stress in Alzheimer's disease models. Some derivatives exhibited better neuroprotective effects than the original compound, indicating their potential as new neuroprotective agents against Alzheimer's disease (Li et al., 2018).

Anti-Proliferative and Pro-Apoptotic Activities Hederacolchiside A1, closely related to this compound, has shown significant cytotoxic effects against various cancer cells, particularly MCF-7 cells. It induces apoptosis, promotes ROS generation, and inhibits the phosphorylation of the PI3K/Akt/mTOR signaling pathway, suggesting its potential as a novel agent for breast cancer therapy (Chen et al., 2021).

作用機序

Target of Action

Hederacolchiside E, a type of saponin, primarily targets the High Mobility Group Box 1 (HMGB1) . HMGB1 is recognized as a key player in sepsis, and inhibiting HMGB1 release and restoring vascular barrier integrity are considered promising therapeutic strategies for sepsis .

Mode of Action

This compound has been found to inhibit HMGB1-induced hyperpermeability . It works by suppressing the release of HMGB1 following stimulation by lipopolysaccharides (LPS), thereby increasing the survival rate in sepsis mouse models .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the inhibition of HMGB1 release and the restoration of vascular barrier integrity . This compound suppresses the hyperpermeability induced by HMGB1 and mitigates HMGB1-mediated vascular damage .

Result of Action

This compound significantly inhibits the release of HMGB1 in LPS-activated human endothelial cells and in a sepsis mouse model induced by cecal ligation and puncture (CLP) . It reduces hyperpermeability and alleviates HMGB1-mediated vascular damage, thereby decreasing the mortality rate and tissue damage associated with sepsis in mice .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of LPS, which stimulates the release of HMGB1 . The compound’s effectiveness in reducing HMGB1 release and sepsis mortality rates suggests its potential usefulness as a candidate drug for sepsis .

特性

IUPAC Name |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H106O30/c1-25-36(68)41(73)46(78)54(86-25)93-51-30(22-67)89-53(50(82)45(51)77)84-23-31-39(71)44(76)49(81)57(90-31)95-59(83)65-18-16-60(3,4)20-28(65)27-10-11-34-62(7)14-13-35(61(5,6)33(62)12-15-64(34,9)63(27,8)17-19-65)92-58-52(94-55-47(79)42(74)37(69)26(2)87-55)40(72)32(24-85-58)91-56-48(80)43(75)38(70)29(21-66)88-56/h10,25-26,28-58,66-82H,11-24H2,1-9H3/t25-,26-,28-,29+,30+,31+,32-,33-,34+,35-,36-,37-,38+,39+,40-,41+,42+,43-,44-,45+,46+,47+,48+,49+,50+,51+,52+,53+,54-,55-,56-,57-,58-,62-,63+,64+,65-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXLORNSIGDEVQK-ORHSKWSZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)OC1C(C(C(C(O1)CO)O)O)O)O)OC1C(C(C(C(O1)C)O)O)O)C)(C)C)O)O)O)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H106O30 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201316054 | |

| Record name | Hederacolchiside E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33783-82-3 | |

| Record name | Hederacolchiside E | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33783-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hederacolchiside E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is Hederacolchiside E and where is it found?

A1: this compound is a triterpenoid saponin primarily found in the roots of Pulsatilla koreana Nakai [, ], also known as Korean Pasque Flower. It is also found in other plants, including Hedera helix (common ivy) [, ] and Hedera colchica [, , ].

Q2: What are the known biological activities of this compound?

A2: Research suggests that this compound possesses various biological activities, including: * Neuroprotective effects: It has shown potential in preclinical studies for improving cognition and offering neuroprotection [].* Antioxidant properties: this compound exhibits strong antioxidant activity, comparable to established antioxidants like α-tocopherol [, ].* Anti-inflammatory effects: Studies suggest potential anti-inflammatory properties [].

Q3: How is this compound typically extracted and isolated from plant material?

A3: A common method involves extraction with ethanol followed by various chromatographic techniques. For instance, researchers used 80% methanol elution with solid-phase column chromatography to obtain a fraction rich in this compound from Pulsatilla koreana roots. Subsequently, gradient-elution countercurrent chromatography was employed for further isolation [].

Q4: Are there analytical methods available to quantify this compound in plant extracts or biological samples?

A4: Yes, researchers have developed high-performance liquid chromatography (HPLC) methods coupled with evaporative light scattering detection (ELSD) to quantify this compound in Pulsatilla koreana []. Additionally, LC-MS/MS methods have been developed for its determination in rat plasma, enabling pharmacokinetic studies [].

Q5: Have any studies investigated the structure-activity relationship of this compound?

A5: Yes, studies exploring the synthesis and biological evaluation of this compound derivatives have provided insights into its structure-activity relationship, particularly regarding its potential as an anti-Alzheimer's agent [].

Q6: What is known about the pharmacokinetics of this compound?

A6: While detailed pharmacokinetic data is limited, a study has investigated the pharmacokinetic profile of this compound in rats following oral administration of Pulsatilla koreana extract []. Additionally, an LC-MS/MS method has been developed specifically for determining this compound levels in rat plasma, facilitating further pharmacokinetic investigations [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzodioxol-5-yl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2477049.png)

![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2477050.png)

![4-[(4-fluorophenyl)sulfonyl]-N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2477051.png)

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2477055.png)

![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2477058.png)

![N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2477059.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide](/img/structure/B2477062.png)

![4-Thia-5-azaspiro[2.4]heptane 4,4-dioxide](/img/structure/B2477070.png)